2-Phenyl-1,3,5-trithiane
CAS No.: 34131-04-9
Cat. No.: VC19664497
Molecular Formula: C9H10S3
Molecular Weight: 214.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34131-04-9 |
|---|---|
| Molecular Formula | C9H10S3 |
| Molecular Weight | 214.4 g/mol |
| IUPAC Name | 2-phenyl-1,3,5-trithiane |
| Standard InChI | InChI=1S/C9H10S3/c1-2-4-8(5-3-1)9-11-6-10-7-12-9/h1-5,9H,6-7H2 |
| Standard InChI Key | LZGWUGFGHZEMMQ-UHFFFAOYSA-N |
| Canonical SMILES | C1SCSC(S1)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Phenyl-1,3,5-trithiane belongs to the trithiane family, which features a cyclic structure with alternating thioether (-S-) and methylene (-CH-) groups. The phenyl substituent at position 2 introduces aromatic character, influencing both electronic and steric properties. The IUPAC name for this compound is 2-phenyl-1,3,5-trithiane, with a molecular formula of CHS and a molecular weight of 214.37 g/mol .
Table 1: Key Identifiers for 2-Phenyl-1,3,5-trithiane
The absence of a dedicated CAS registry number suggests this compound may be a niche intermediate, primarily documented in patent literature .
Spectroscopic Characteristics
While specific spectral data for 2-phenyl-1,3,5-trithiane are unavailable, analogous trithianes exhibit distinct H NMR signals for methylene protons adjacent to sulfur atoms (δ 3.5–4.5 ppm) and aromatic protons (δ 7.2–7.8 ppm). IR spectra typically show C-S stretching vibrations near 650–750 cm .
Synthesis and Functionalization
Preparation via Thioacetal Trimerization
2-Phenyl-1,3,5-trithiane is synthesized through the trimerization of thioaldehyde intermediates. For example, benzaldehyde can react with hydrogen sulfide (HS) under acidic conditions to form phenylthioaldehyde, which subsequently cyclizes into the trithiane :
This method mirrors the synthesis of parent 1,3,5-trithiane from formaldehyde and HS .
Alkylation and Deprotonation Strategies
The methylene protons in trithianes are acidic (pK ~20–25), enabling deprotonation with strong bases like LDA (lithium diisopropylamide). The resulting lithiated species undergoes alkylation to introduce substituents :
Such reactivity is exploited to generate functionalized aldehydes after hydrolysis .
Table 2: Representative Reactions of 2-Phenyl-1,3,5-trithiane
Physicochemical Properties
Thermal Stability and Solubility
Trithianes generally exhibit moderate thermal stability, decomposing above 200°C. The phenyl group enhances solubility in aromatic solvents (e.g., toluene, benzene) but reduces polarity compared to unsubstituted trithiane .
Reactivity Profile
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Oxidation: Treatment with chlorine/water yields sulfonyl chlorides, useful in sulfonamide synthesis :
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Ring-Opening: Acidic hydrolysis cleaves the trithiane ring, releasing phenylacetaldehyde .
Applications in Organic Synthesis
Masked Carbonyl Equivalents
The trithiane ring protects aldehydes during multi-step syntheses. For instance, lithiated 2-phenyl-1,3,5-trithiane reacts with electrophiles to form substituted derivatives, which hydrolyze to aldehydes under mild conditions .
Sulfur-Containing Polymer Precursors
Functionalized trithianes serve as monomers for polythioethers, materials with high refractive indices and chemical resistance .
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